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Compound of Interest

Compound Name:
N'-hydroxy-2,2-

dimethylpropanimidamide

CAS No.: 42956-75-2

Cat. No.: B1586640

Get Quote

Executive Summary
Pivalamidoxime (N-hydroxy-2,2-dimethylpropanimidamide) is a critical intermediate and

prodrug moiety in medicinal chemistry, often utilized to improve the oral bioavailability of

amidines. Its analysis by mass spectrometry (MS) requires a precise understanding of its

fragmentation kinetics to differentiate it from metabolic byproducts such as pivalamide and

pivalonitrile.

This guide provides an in-depth technical analysis of the Pivalamidoxime fragmentation pattern

under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). We compare its

spectral "performance"—defined here as ionization efficiency and diagnostic fragment

specificity—against its primary structural analogs.

Chemical Identity & Structural Basis
Before analyzing the fragmentation, the structural stability of the tert-butyl group and the lability

of the amidoxime moiety must be understood.
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Compound Structure Formula
MW
(Monoisotopic)

[M+H]⁺

Pivalamidoxime 116.09 117.10

Pivalamide 101.08 102.09

Pivalonitrile 83.07 84.08

Key Mechanistic Insight: The tert-butyl group (

) acts as a "spectator" anchor until high collision energies are reached, where it generates the
stable carbocation at m/z 57. The diagnostic chemistry occurs at the amidoxime headgroup (

).

Deep Dive: Pivalamidoxime Fragmentation
Pathways
Under positive ESI-MS/MS conditions, Pivalamidoxime ([M+H]⁺ m/z 117) exhibits three primary

dissociation channels driven by the instability of the N-O bond and the basicity of the amino

group.

Pathway A: Deamination (Loss of NH₃)
Mechanism: Intramolecular proton transfer from the protonated oxime oxygen to the amine

nitrogen, followed by elimination of ammonia.

Product: Protonated Nitrile Oxide (or cyclized isoxazole form).

Transition:

(

-17 Da).

Significance: This is often the base peak at low collision energies (10-20 eV) and is highly

diagnostic for amidoximes.
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Pathway B: Dehydration (Loss of H₂O)
Mechanism: Protonation of the hydroxyl group followed by water elimination. This typically

yields a protonated cyanamide or rearrangement to a nitrile species.

Product: Protonated Cyanamide derivative.

Transition:

(

-18 Da).

Significance: Competitive with deamination; the ratio of m/z 100 to m/z 99 can depend on

source temperature and cone voltage (in-source fragmentation).

Pathway C: N-O Bond Cleavage (Loss of NH₂OH)
Mechanism: Direct cleavage of the C-N bond or rearrangement to release hydroxylamine.

Product: Protonated Pivalonitrile.

Transition:

(

-33 Da).

Significance: This fragment (m/z 84) is isobaric with the [M+H]⁺ of Pivalonitrile, requiring

chromatographic separation for confirmation if the parent ion is completely fragmented.

Pathway D: Formation of tert-Butyl Cation[1]
Mechanism: Inductive cleavage of the

bond.

Product:

carbocation.
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Transition:

(or from secondary fragments

).

Significance: The universal "fingerprint" ion for pivaloyl groups. High intensity at high collision

energies (>30 eV).

Comparative Performance: Pivalamidoxime vs.
Analogs
Differentiation of the prodrug (Amidoxime) from its metabolite (Amide) and degradation product

(Nitrile) is critical in DMPK studies.

Table 1: Diagnostic Ion Comparison
Feature Pivalamidoxime

Pivalamide

(Metabolite)
Pivalonitrile

(Degradant)

Precursor Ion m/z 117 m/z 102 m/z 84

Primary Fragment m/z 100 (-NH₃) m/z 85 (-NH₃) m/z 57 (-HCN)

Secondary Fragment m/z 99 (-H₂O) m/z 57 (t-Bu) m/z 41 (C₃H₅⁺)

Tertiary Fragment m/z 84 (-NH₂OH) m/z 46 (Formamide?) m/z 29 (C₂H₅⁺)

Diagnostic Ratio High 100/117 ratio High 85/102 ratio N/A (Fragile)

Analysis:

Specificity: Pivalamidoxime is uniquely identified by the m/z 100 and m/z 99 doublet.

Pivalamide lacks the hydroxyl group, so it cannot lose water to form m/z 99 (it would lose

water to form m/z 84, but loss of NH3 to m/z 85 is preferred).

Interference Warning: The fragment at m/z 84 in Pivalamidoxime spectra is identical to the

molecular ion of Pivalonitrile.
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Solution: Use Soft Ionization (low in-source energy) to preserve the m/z 117 parent. If m/z

84 is observed in MS1, Pivalonitrile is present. If m/z 84 is only in MS2, it is a fragment.

Visualization of Fragmentation Pathways[2][3][4]
The following diagram illustrates the hierarchical fragmentation of Pivalamidoxime, highlighting

the energy-dependent pathways.

Pivalamidoxime
[M+H]+ = 117.10
(C5H13N2O+)

Nitrile Oxide/Isoxazole
[M+H - NH3]+

m/z 100.07

Loss of NH3
(-17 Da)
Low CE

Cyanamide Derivative
[M+H - H2O]+

m/z 99.09

Loss of H2O
(-18 Da)

Low/Med CE

Pivalonitrile
[M+H - NH2OH]+

m/z 84.08

Loss of NH2OH
(-33 Da)
Med CE

tert-Butyl Cation
[C4H9]+

m/z 57.07

Inductive Cleavage
Loss of HCN

(-27 Da)

Click to download full resolution via product page

Caption: ESI-MS/MS Fragmentation Tree of Pivalamidoxime. Blue indicates the precursor;

Green, Yellow, and Red indicate primary diagnostic fragments; Grey indicates the terminal

stable carbocation.

Experimental Protocol: Validating the Pattern
To replicate these results and ensure differentiation from isobaric interferences, follow this self-

validating protocol.

Step 1: Source Optimization (In-Source Fragmentation
Check)
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Objective: Minimize thermal degradation of the labile N-O bond in the source.

Parameter: Source Temperature (Gas Temp).

Action: Ramp temperature from 200°C to 500°C while monitoring m/z 117 and m/z 84.

Validation: If m/z 84 intensity increases relative to m/z 117 as temperature rises (without

collision energy), you are inducing thermal degradation. Set Temp < 300°C for analysis.

Step 2: MS/MS Energy Ramping
Objective: Construct a breakdown curve to identify optimal energies for m/z 100 vs m/z 57.

Method:

Isolate m/z 117.1 (Isolation width: 1.0 Da).

Ramp Collision Energy (CE) from 0 to 50 eV.

Low Energy (10-15 eV): Expect max intensity of m/z 100 and 99.

High Energy (>30 eV): Expect dominance of m/z 57.

Causality: The tert-butyl cation is thermodynamically stable but requires significant energy to

cleave the C-C bond adjacent to the amidoxime group.

Step 3: Chromatographic Separation (The "Safety Net")
Why: Because Pivalamidoxime fragments to m/z 84, and Pivalonitrile is m/z 84, MS alone is

risky if the prodrug degrades.

Protocol: Use a Reverse Phase C18 column.

Pivalamidoxime: More polar (elutes earlier, e.g., 2.5 min).

Pivalonitrile: Less polar (elutes later, e.g., 4.0 min).

Pivalamide: Intermediate polarity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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